![molecular formula C10H18N2 B15276632 hexahydro-4'H-spiro[cyclobutane-1,3'-pyrrolo[1,2-a]pyrazine]](/img/structure/B15276632.png)
hexahydro-4'H-spiro[cyclobutane-1,3'-pyrrolo[1,2-a]pyrazine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydro-4’H-spiro[cyclobutane-1,3’-pyrrolo[1,2-a]pyrazine] is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-4’H-spiro[cyclobutane-1,3’-pyrrolo[1,2-a]pyrazine] typically involves a multi-step process. One common method includes:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This final step involves the cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to achieve the desired spirocyclic structure.
Industrial Production Methods
Industrial production methods for hexahydro-4’H-spiro[cyclobutane-1,3’-pyrrolo[1,2-a]pyrazine] are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing automated synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Hexahydro-4’H-spiro[cyclobutane-1,3’-pyrrolo[1,2-a]pyrazine] can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution can result in various alkylated or acylated derivatives.
Applications De Recherche Scientifique
Hexahydro-4’H-spiro[cyclobutane-1,3’-pyrrolo[1,2-a]pyrazine] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Mécanisme D'action
The mechanism of action of hexahydro-4’H-spiro[cyclobutane-1,3’-pyrrolo[1,2-a]pyrazine] involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to be due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties may be attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Hexahydro-4’H-spiro[cyclobutane-1,3’-pyrrolo[1,2-a]pyrazine] can be compared with other pyrrolopyrazine derivatives, such as:
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro: Known for its antimicrobial properties.
3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione: Exhibits anti-biofilm activity against Pseudomonas aeruginosa.
The uniqueness of hexahydro-4’H-spiro[cyclobutane-1,3’-pyrrolo[1,2-a]pyrazine] lies in its spirocyclic structure, which imparts distinct chemical and biological properties compared to other pyrrolopyrazine derivatives.
Propriétés
Formule moléculaire |
C10H18N2 |
|---|---|
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
spiro[2,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-3,1'-cyclobutane] |
InChI |
InChI=1S/C10H18N2/c1-3-9-7-11-10(4-2-5-10)8-12(9)6-1/h9,11H,1-8H2 |
Clé InChI |
PVBHGCXNWWQXSJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CNC3(CCC3)CN2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


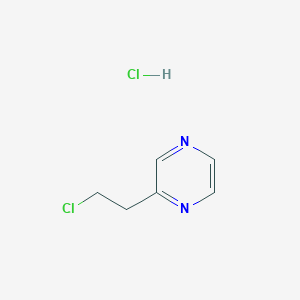
![2-([(2-Bromocyclopentyl)oxy]methyl)oxane](/img/structure/B15276555.png)
![3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid](/img/structure/B15276558.png)
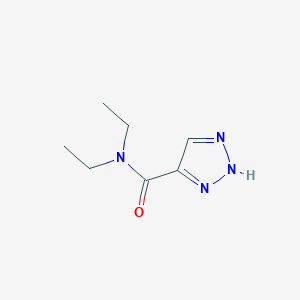
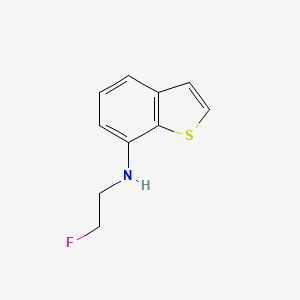
![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid](/img/structure/B15276569.png)
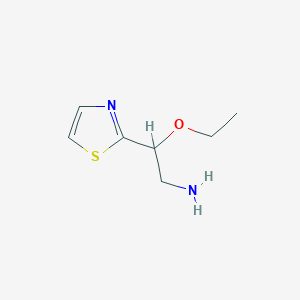
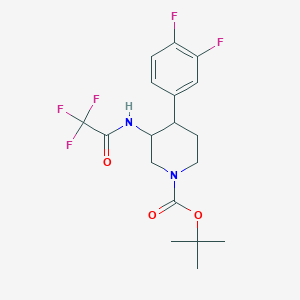

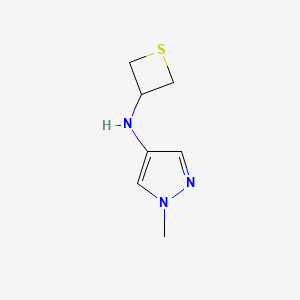
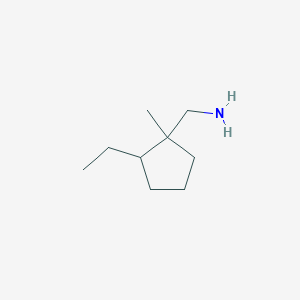

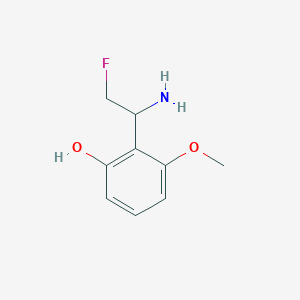
![3-Bromo-5-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15276625.png)
